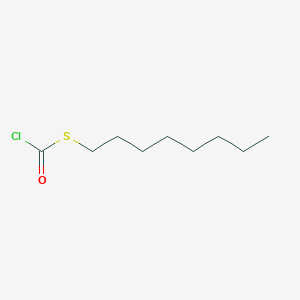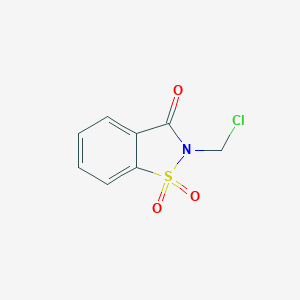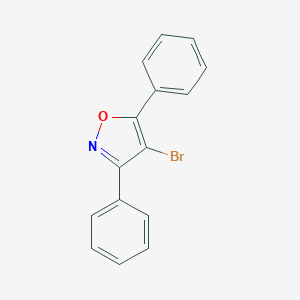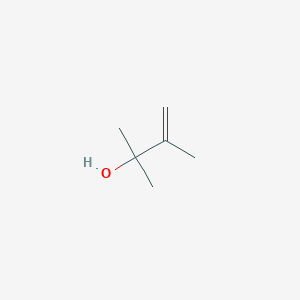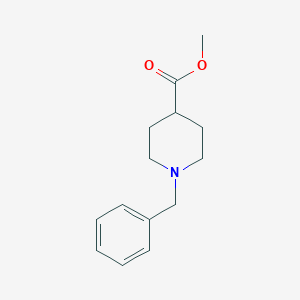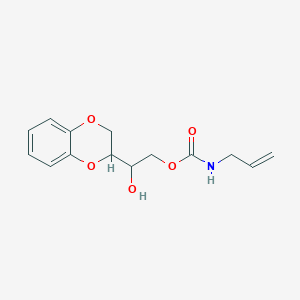
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Mécanisme D'action
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating reward and motivation. Norepinephrine is a neurotransmitter that is involved in regulating arousal and attention. By increasing the release of these neurotransmitters, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester produces a sense of euphoria and empathy.
Effets Biochimiques Et Physiologiques
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has a number of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in high doses or in combination with other drugs. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can also cause dehydration, muscle tension, and jaw clenching.
Avantages Et Limitations Des Expériences En Laboratoire
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments. It is a potent psychoactive drug that produces consistent effects in human subjects. It is also relatively easy to administer and has a short duration of action. However, there are also limitations to using Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in lab experiments. It is a controlled substance that is subject to legal restrictions. It can also produce unpredictable effects in some individuals, particularly those with underlying medical conditions.
Orientations Futures
There are several future directions for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester research. One area of interest is the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of safer and more effective synthesis methods for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. Finally, there is a need for further research into the long-term effects of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester use, particularly in heavy users.
Méthodes De Synthèse
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, a natural oil that is extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. The synthesis of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy involves the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in conjunction with psychotherapy to help patients process traumatic experiences. Studies have shown that Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy can be effective in reducing symptoms of PTSD, including anxiety, depression, and avoidance behaviors.
Propriétés
Numéro CAS |
13973-71-2 |
|---|---|
Nom du produit |
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H17NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h2-6,10,13,16H,1,7-9H2,(H,15,17) |
Clé InChI |
VCTNHPKSHQKNAO-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



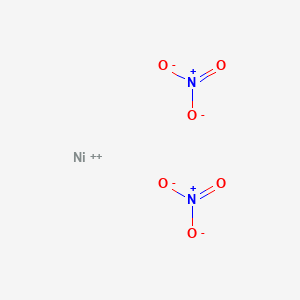
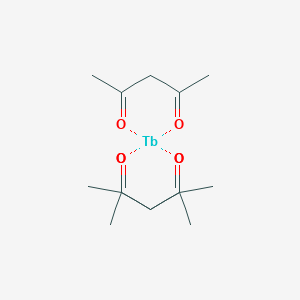
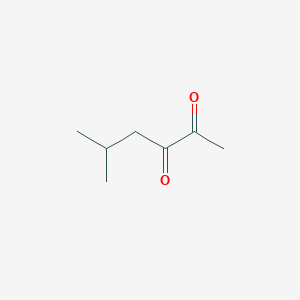

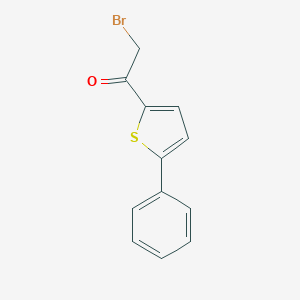
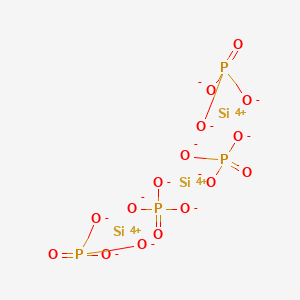


![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
